molecular formula C10H13NO4 B1434650 1,4-Dimethoxy-2-(2-nitroethyl)benzene CAS No. 205826-84-2

1,4-Dimethoxy-2-(2-nitroethyl)benzene

Cat. No.: B1434650
CAS No.: 205826-84-2
M. Wt: 211.21 g/mol
InChI Key: JRUZVPWCADDBBC-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-(2-nitroethyl)benzene, also known as 2,5-Dimethoxy-β-nitrostyrene, is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.199 and an exact mass of 209.068802 .


Synthesis Analysis

The synthesis of this compound involves nitromethane and 2,5-Dimethoxybenzene . The literature suggests that the reaction was carried out in the presence of ethanol .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The structure can be viewed in 3D for a more detailed understanding .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 350.8±27.0 °C at 760 mmHg, and a melting point of 116-120ºC (lit.) . It has a flash point of 163.2±25.7 °C .

Scientific Research Applications

Antiferromagnetic Exchange Interaction

1,4-Dimethoxy-2-(2-nitroethyl)benzene has been studied in the context of antiferromagnetic exchange interactions. A research study prepared a related compound, 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), and investigated its properties. The study highlighted its potential in understanding magnetic interactions at a molecular level (Fujita et al., 1996).

Overcharge Protection in Lithium-Ion Batteries

Another significant application is in lithium-ion batteries. This compound, among other compounds, has been evaluated as an overcharge protection additive. It demonstrated improved overcharging tolerance and compatibility with certain battery electrodes (Ren Chun, 2012).

Electrochemical Synthesis

The compound has also been used in electrochemical synthesis processes. A method involving the indirect electrosynthesis of substances using this compound as an intermediate product was developed. This process opens up new possibilities for producing various N-arylazoles (Burasov et al., 2005).

Photoluminescent Materials

Research into photoluminescent materials has also incorporated derivatives of this compound. The synthesis of specific oligo-polyphenylenevinylene copolymers, which show potential in electronic spectroscopy, includes this compound as a part of their structure (Sierra & Lahti, 2004).

Safety and Hazards

The safety data sheet for 1,4-Dimethoxy-2-(2-nitroethyl)benzene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1,4-dimethoxy-2-(2-nitroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-9-3-4-10(15-2)8(7-9)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUZVPWCADDBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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